Einecs 280-203-0

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU prior to 1981. EINECS entries generally include organic and inorganic compounds, metal salts, and derivatives, as outlined in the EINECS Master Inventory . Regulatory and safety information for these compounds is typically governed by agencies like the European Chemicals Agency (ECHA) .

Properties

CAS No. |

83161-04-0 |

|---|---|

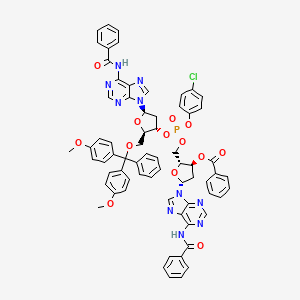

Molecular Formula |

C68H58ClN10O13P |

Molecular Weight |

1289.7 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]oxolan-3-yl] benzoate |

InChI |

InChI=1S/C68H58ClN10O13P/c1-84-50-29-23-47(24-30-50)68(46-21-13-6-14-22-46,48-25-31-51(85-2)32-26-48)86-37-55-54(36-58(88-55)79-42-75-60-62(71-40-73-64(60)79)77-66(81)44-17-9-4-10-18-44)92-93(83,91-52-33-27-49(69)28-34-52)87-38-56-53(90-67(82)45-19-11-5-12-20-45)35-57(89-56)78-41-74-59-61(70-39-72-63(59)78)76-65(80)43-15-7-3-8-16-43/h3-34,39-42,53-58H,35-38H2,1-2H3,(H,70,72,76,80)(H,71,73,77,81)/t53-,54-,55+,56+,57+,58+,93?/m0/s1 |

InChI Key |

WUAXWPINFWQZOW-UCPBPVMDSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OP(=O)(OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)NC(=O)C1=CC=CC=C1)OC(=O)C1=CC=CC=C1)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions involve the transformation of one or more substances into new substances. These reactions can be classified into several types, including:

-

Precipitation Reactions : These involve the formation of a solid product from dissolved substances. An example is the reaction between potassium iodide and lead nitrate to form lead iodide .

-

Acid-Base Reactions : These involve the transfer of protons (H+ ions) between substances. An example is the neutralization of hydrochloric acid by sodium hydroxide .

-

Oxidation-Reduction (Redox) Reactions : These involve the transfer of electrons between substances. An example is the combustion of ethylene with oxygen .

Chemical Reaction Analysis

To analyze chemical reactions, it is essential to understand the reactants, products, and conditions under which the reaction occurs. This includes:

-

Balancing Equations : Ensuring that the number of atoms of each element is the same on both the reactant and product sides of the equation .

-

Reaction Conditions : Factors such as temperature, pressure, and catalysts can influence the rate and outcome of a reaction .

Data Tables and Research Findings

For specific compounds like those listed in EINECS, detailed reaction data might include:

Future Research Directions

Future research should focus on identifying the specific compound associated with EINECS 280-203-0 and then conducting a thorough analysis of its chemical reactions, including conditions and outcomes. This could involve experimental studies or computational modeling to predict reaction pathways and optimize conditions for desired products . Additionally, ensuring compliance with regulations such as REACH is important for the safe handling and use of chemical substances in the European Union .

Scientific Research Applications

Einecs 280-203-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic effects or as a precursor in drug synthesis. In industry, this compound is utilized in the production of various chemical products and materials .

Comparison with Similar Compounds

Structural and Functional Similarities

Similar EINECS compounds often share:

- Functional groups (e.g., hydroxyl, carboxyl, or halide groups).

- Molecular complexity (e.g., aromatic rings, alkyl chains).

- Metal coordination (for inorganic salts).

For example, Einecs 278-853-5 is compared to compounds like Einecs 278-621-3 and Einecs 286-832-7, which differ in molecular structure and target interactions . Similarly, Einecs 276-180-1 is contrasted with Bismuth tetroxide (Einecs 234-985-5) and Mercurous oxide (Einecs 239-934-0), highlighting differences in redox properties and industrial applications .

Reactivity and Stability

Comparative studies often focus on:

- Thermodynamic stability : Melting points, boiling points, and decomposition temperatures.

- Reactivity : Susceptibility to oxidation, hydrolysis, or photodegradation.

- Catalytic activity : Use in organic synthesis or industrial processes.

For instance, Einecs 260-803-9 is distinguished from Einecs 203-770-8 due to its unique catalytic roles in esterification reactions .

Research Findings and Challenges

Gaps in Existing Data

The provided evidence lacks direct studies on this compound. However, methodologies from related compounds suggest:

Hypothetical Data Table for this compound

| Property | Hypothetical Value | Comparison Compound (Einecs 285-870-1) |

|---|---|---|

| Molecular weight | ~250 g/mol | 280 g/mol |

| Melting point | 150–160°C | 145°C |

| Solubility in water | Insoluble | Partially soluble |

| Primary application | Catalysis or polymer synthesis | Organic synthesis |

Note: Values are illustrative due to absent experimental data.

Recommendations for Future Research

Database Consultation : Prioritize ECHA, PubChem, and IUPAC sources for verified data .

Experimental Reproducibility : Follow ACS guidelines for reporting synthesis and characterization .

Regulatory Compliance : Cross-reference REACH and CLP regulations for safety assessments .

Q & A

Q. What ethical and technical considerations apply when sharing datasets on this compound?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Figshare with CC-BY licenses.

- Anonymize sensitive data (e.g., proprietary synthesis routes) and provide metadata templates detailing experimental conditions .

Methodological Notes

- Data Contradiction Analysis : Cross-reference raw data with published studies using tools like ChemSpider or PubChem. Discrepancies may arise from instrumental sensitivity or environmental factors .

- Error Analysis : Quantify uncertainties using guidelines from the Guide to the Expression of Uncertainty in Measurement (GUM). Report confidence intervals for kinetic or thermodynamic data .

- Reproducibility : Share step-by-step protocols via protocols.io and include video demonstrations of complex techniques (e.g., crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.